

# IUPAC name for 4'-Chloro-2',6'-difluoroacetophenone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4'-Chloro-2',6'-difluoroacetophenone

Cat. No.: B1421174

[Get Quote](#)

An In-depth Technical Guide to 1-(4-chloro-2,6-difluorophenyl)ethanone

This technical guide provides a comprehensive overview of 1-(4-chloro-2,6-difluorophenyl)ethanone, a key fluorinated building block in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, safety, and applications.

## Chemical Identity and Properties

1-(4-chloro-2,6-difluorophenyl)ethanone, with the IUPAC name 1-(4-chloro-2,6-difluorophenyl)ethanone, is a halogenated acetophenone derivative.<sup>[1]</sup> Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties

Property	Value	Source
IUPAC Name	1-(4-chloro-2,6-difluorophenyl)ethanone	[1]
Synonyms	4'-Chloro-2',6'-difluoroacetophenone	
CAS Number	1017777-45-5	
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClF <sub>2</sub> O	[1]
Molecular Weight	190.57 g/mol	[1]
Appearance	White to off-white crystalline powder	
Melting Point	57-64 °C (literature value for a similar isomer)	[2]
Boiling Point	232 °C (literature value for a similar isomer)	[2]
Density	1.192 g/cm <sup>3</sup> at 25 °C (literature value for a similar isomer)	[2]
Solubility	Soluble in chloroform and other organic solvents	[3]

## Synthesis

The primary method for the synthesis of 1-(4-chloro-2,6-difluorophenyl)ethanone is the Friedel-Crafts acylation of 1-chloro-3,5-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

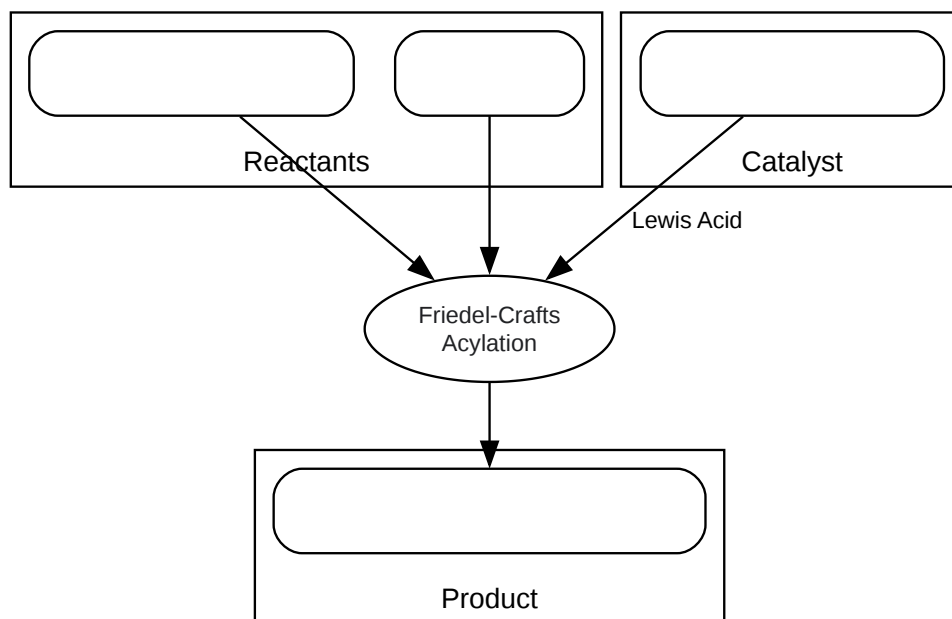


Figure 1: Friedel-Crafts Acylation for the Synthesis of 1-(4-chloro-2,6-difluorophenyl)ethanone

[Click to download full resolution via product page](#)

Caption: Figure 1: Friedel-Crafts Acylation Reaction.

## Detailed Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation of similar fluorinated aromatic compounds.

Materials:

- 1-chloro-3,5-difluorobenzene
- Acetyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), 1 M solution

- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ice

Equipment:

- Three-neck round-bottom flask
- Dropping funnel
- Reflux condenser with a drying tube
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- **Reaction Setup:** In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reactants:** Cool the suspension to  $0\text{ }^{\circ}\text{C}$  using an ice bath. Add 1-chloro-3,5-difluorobenzene (1.0 equivalent) to the flask.
- Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature at  $0\text{ }^{\circ}\text{C}$ .

- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir until all the solids have dissolved.
- **Workup:** Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 1-(4-chloro-2,6-difluorophenyl)ethanone.

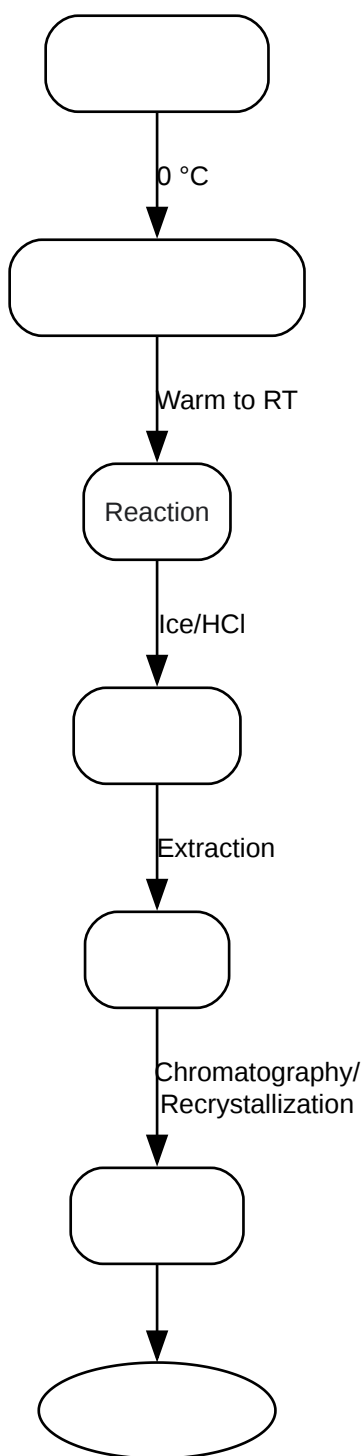


Figure 2: Experimental Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: Figure 2: Synthesis and Purification Workflow.

## Safety Information

1-(4-chloro-2,6-difluorophenyl)ethanone should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Table 2: GHS Hazard and Precautionary Statements

Category	Statements
Hazard Statements	H302: Harmful if swallowed.[2] H315: Causes skin irritation. H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

## Applications in Drug Discovery

Halogenated and particularly fluorinated organic compounds are of significant interest in medicinal chemistry due to the unique properties that fluorine atoms impart to molecules, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[4] 1-(4-chloro-2,6-difluorophenyl)ethanone serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Its primary role is as a key intermediate in the synthesis of various heterocyclic compounds, which form the core of many pharmacologically active agents.[5] A notable application is in the

development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[6]

## Role in the Synthesis of Kinase Inhibitors

The acetophenone moiety can be readily modified to construct more elaborate structures that can interact with the ATP-binding site of kinases. The chloro and difluoro substitutions on the phenyl ring can be exploited to fine-tune the electronic and steric properties of the final molecule, potentially leading to improved potency and selectivity.

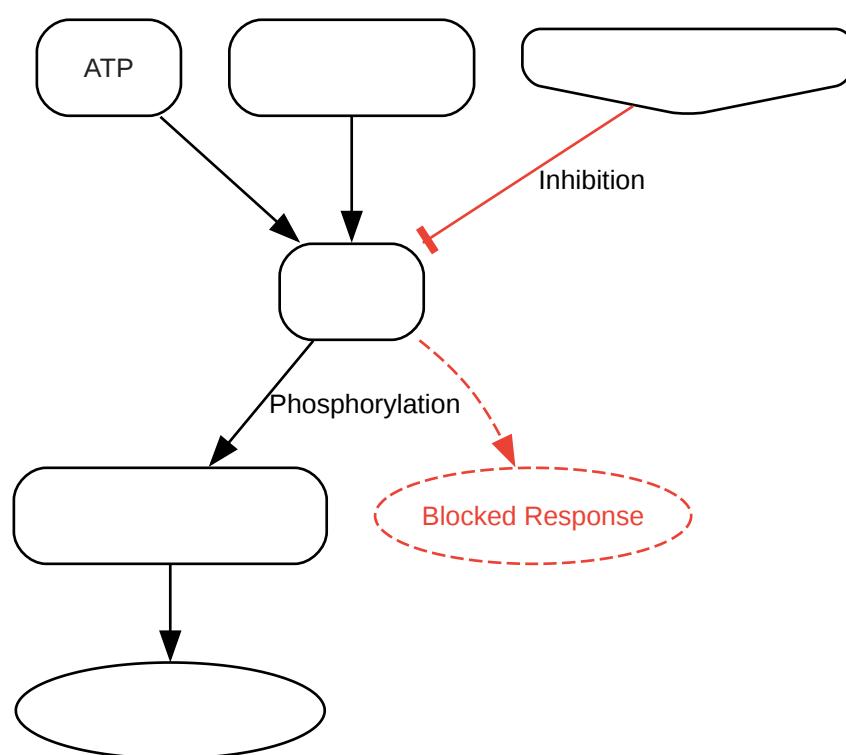


Figure 3: General Kinase Inhibitor Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Figure 3: General Kinase Inhibition Mechanism.

The synthesis of kinase inhibitors often involves a multi-step process where 1-(4-chloro-2,6-difluorophenyl)ethanone can be used to introduce the substituted phenyl ring, a common feature in many kinase inhibitors. This building block approach allows for the modular synthesis of libraries of compounds for screening and optimization.



In conclusion, 1-(4-chloro-2,6-difluorophenyl)ethanone is a versatile and valuable chemical intermediate with significant potential in the field of drug discovery, particularly in the development of novel kinase inhibitors. Its synthesis via Friedel-Crafts acylation is a well-established and scalable method. Proper handling and safety precautions are essential when working with this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4'-Chloro-2',6'-difluoroacetophenone | C<sub>8</sub>H<sub>5</sub>ClF<sub>2</sub>O | CID 46737501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 [chemicalbook.com]
- 4. News | New building blocks for drug discovery [uni-muenster.de]
- 5. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- To cite this document: BenchChem. [IUPAC name for 4'-Chloro-2',6'-difluoroacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1421174#iupac-name-for-4-chloro-2-6-difluoroacetophenone]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)